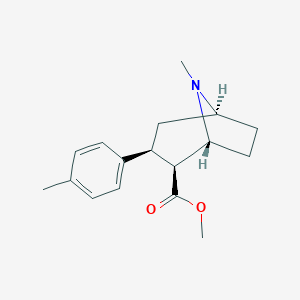
3-Acetyloxy-4-phenyl-2-azetidinone
Overview
Description
3-Acetyloxy-4-phenyl-2-azetidinone is a chiral intermediate used in the synthesis of various pharmaceutical compounds. It is particularly notable for its role in the semi-synthesis of paclitaxel (taxol), an anticancer drug . This compound belongs to the azetidinone class, which is characterized by a four-membered lactam ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyloxy-4-phenyl-2-azetidinone can be achieved through biocatalytic processes. One common method involves the enzymatic esterification of 3-hydroxy-4-phenyl-2-azetidinone using acetic anhydride in the presence of lipases . This method is advantageous due to its high enantioselectivity and mild reaction conditions.
Industrial Production Methods
For industrial production, a practical and scalable procedure has been developed. This involves the use of ethyl 2-((2R,3R)-N-(4-methoxyphenyl)-3-methyloxirane-2-carboxylate as a starting material, which undergoes a series of reactions including cyclization and acetylation to yield this compound .
Chemical Reactions Analysis
Types of Reactions
3-Acetyloxy-4-phenyl-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3-Keto-4-phenyl-2-azetidinone
Reduction: 3-Hydroxy-4-phenyl-2-azetidinone
Substitution: 3-Substituted-4-phenyl-2-azetidinone derivatives
Scientific Research Applications
3-Acetyloxy-4-phenyl-2-azetidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of paclitaxel (taxol), a widely used anticancer drug.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyloxy-4-phenyl-2-azetidinone involves its role as a chiral intermediate in the synthesis of biologically active compounds. In the case of paclitaxel (taxol), the compound contributes to the stabilization of microtubules, thereby inhibiting cell division and exerting anticancer effects . The molecular targets include tubulin proteins, which are essential for microtubule formation.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-azetidinone: Lacks the acetyloxy group, making it less versatile in synthetic applications.
3-Hydroxy-4-phenyl-2-azetidinone: The hydroxyl group can be further modified, but it lacks the acetyl protection.
3-Benzoyloxy-4-phenyl-2-azetidinone: Similar structure but with a benzoyloxy group instead of an acetyloxy group, which affects its reactivity and applications.
Uniqueness
3-Acetyloxy-4-phenyl-2-azetidinone is unique due to its high enantioselectivity and versatility in synthetic applications. Its acetyloxy group provides protection during reactions and can be easily removed or substituted, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
(2-oxo-4-phenylazetidin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)15-10-9(12-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSMLRVFPHDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)


![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide](/img/structure/B237541.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpro](/img/structure/B237552.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
